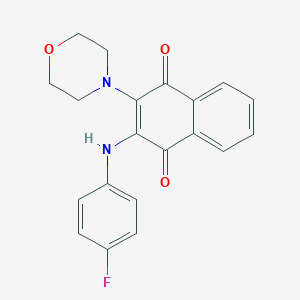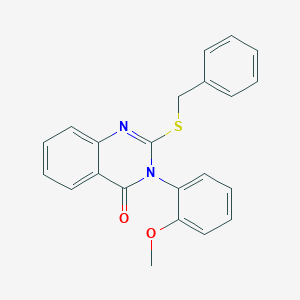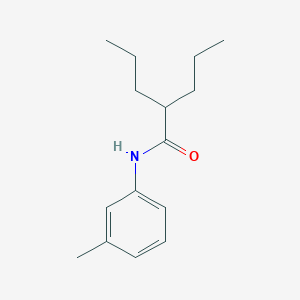
N-(2-methoxyphenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-propylpentanamide, also known as MPHP, is a synthetic compound that belongs to the cathinone class of drugs. It is structurally similar to other psychoactive substances such as amphetamines and cathinones. MPHP has gained popularity in recent years due to its potential use in scientific research.
Mécanisme D'action
N-(2-methoxyphenyl)-2-propylpentanamide acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the release of dopamine, which is responsible for the drug's euphoric effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-propylpentanamide has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and an increase in energy and alertness. Long-term use of N-(2-methoxyphenyl)-2-propylpentanamide can lead to addiction, psychosis, and other negative health effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-propylpentanamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potent stimulant effects. However, its potential for abuse and negative health effects make it a challenging substance to work with.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-2-propylpentanamide. These include further investigation into its mechanism of action and potential therapeutic uses, as well as the development of safer and more effective analogs. Additionally, research could focus on the long-term effects of N-(2-methoxyphenyl)-2-propylpentanamide use and potential treatments for addiction and other negative health effects.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2-propylpentanamide can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 3-bromopropiophenone, followed by reduction and reductive amination. The final product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-propylpentanamide has been used in scientific research to investigate its potential as a psychoactive substance. It has been shown to have stimulant and euphoric effects similar to other cathinones and amphetamines. N-(2-methoxyphenyl)-2-propylpentanamide has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-8-12(9-5-2)15(17)16-13-10-6-7-11-14(13)18-3/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,16,17) |
Clé InChI |
FMOLVLIRFDJWCF-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1OC |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
